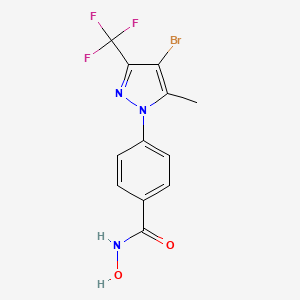
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a benzamide moiety with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of 4-bromo-5-methyl-3-(trifluoromethyl)pyrazole with an appropriate benzamide derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide.
Reduction: Formation of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site.
類似化合物との比較
Similar Compounds
4-Bromo-5-methyl-3-(trifluoromethyl)pyrazole: A precursor in the synthesis of the target compound.
4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole: Another pyrazole derivative with similar substituents but different substitution patterns.
Uniqueness
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide is unique due to the presence of both the pyrazole and benzamide moieties, which confer distinct chemical and biological properties
特性
分子式 |
C12H9BrF3N3O2 |
|---|---|
分子量 |
364.12 g/mol |
IUPAC名 |
4-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-hydroxybenzamide |
InChI |
InChI=1S/C12H9BrF3N3O2/c1-6-9(13)10(12(14,15)16)17-19(6)8-4-2-7(3-5-8)11(20)18-21/h2-5,21H,1H3,(H,18,20) |
InChIキー |
LYTJGBCDQBSITN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)NO)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)

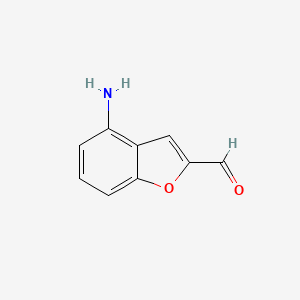
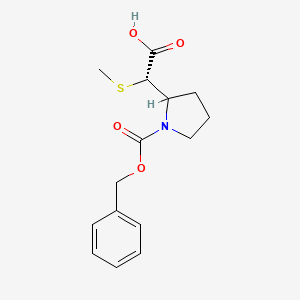

![3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793589.png)


![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11793600.png)
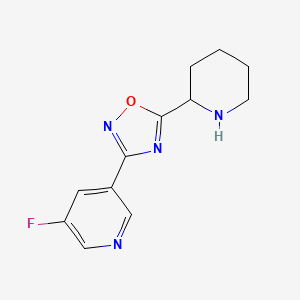
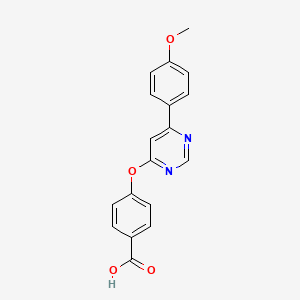
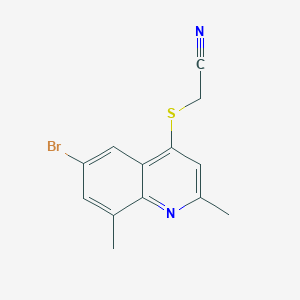
![1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine](/img/structure/B11793626.png)
